

Solubility of Coronastat in DMSO and other solvents

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Application Notes and Protocols for Coronastat

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **Coronastat**, a potent inhibitor of the SARS-CoV-2 3CL protease, and protocols for its use in research settings.

Solubility of Coronastat

Coronastat exhibits good solubility in a range of common laboratory solvents. The following table summarizes the known solubility data for **Coronastat**. It is recommended to use fresh, anhydrous solvents, particularly for dimethyl sulfoxide (DMSO), as its hygroscopic nature can reduce the solubility of the compound.

Solvent	Concentration	Molarity (approx.)
Dimethyl Sulfoxide (DMSO)	100 mg/mL	173.75 mM
Water	100 mg/mL	173.75 mM
Ethanol	100 mg/mL	173.75 mM

Experimental Protocols



Protocol for Preparation of a 10 mM Coronastat Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Coronastat in DMSO.

Materials:

- Coronastat powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weighing the Compound: Accurately weigh the desired amount of **Coronastat** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.755 mg of **Coronastat** (Molecular Weight: 575.53 g/mol).
- Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the
 Coronastat powder. For a 10 mM solution, if you weighed 5.755 mg, add 1 mL of DMSO.
- Dissolution:
 - Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
 - Visually inspect the solution to ensure all solid particles have dissolved.
 - If precipitation or cloudiness persists, gently warm the solution in a water bath (not exceeding 40°C) for a few minutes and vortex again.
 - Alternatively, sonication for 5-10 minutes can aid in dissolving the compound.



• Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Protocol for SARS-CoV-2 3CL Protease Inhibition Assay (FRET-based)

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of **Coronastat** against SARS-CoV-2 3CL protease.

Materials:

- Recombinant SARS-CoV-2 3CL protease
- FRET-based 3CL protease substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
- Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
- Coronastat stock solution (e.g., 10 mM in DMSO)
- 384-well black microplates
- Fluorescence plate reader

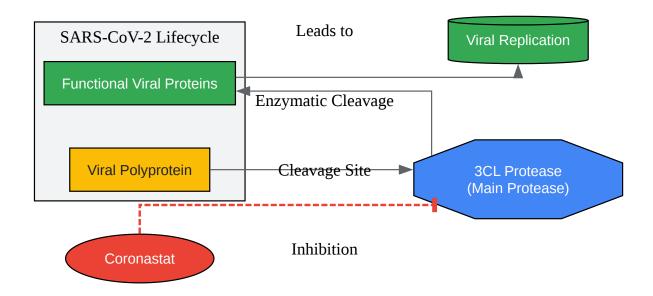
Procedure:

- Compound Dilution: Prepare a serial dilution of the Coronastat stock solution in the assay buffer to achieve the desired final concentrations for the assay. Remember to include a vehicle control (DMSO) and a positive control (a known 3CL protease inhibitor).
- Reaction Mixture Preparation:
 - Add the diluted Coronastat or control solutions to the wells of the 384-well plate.
 - Add the recombinant SARS-CoV-2 3CL protease to each well (the final concentration will depend on the specific activity of the enzyme lot).



- Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction: Add the FRET substrate to each well to initiate the enzymatic reaction.
- Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., excitation at ~340 nm and emission at ~490 nm for the Edans/Dabcyl pair). Measurements should be taken at regular intervals for a set period (e.g., 30-60 minutes).
- Data Analysis:
 - Calculate the initial reaction rates (slopes of the fluorescence intensity versus time curves).
 - Determine the percentage of inhibition for each Coronastat concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the Coronastat concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

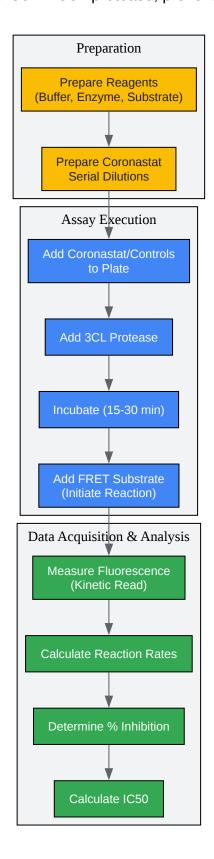
Visualizations



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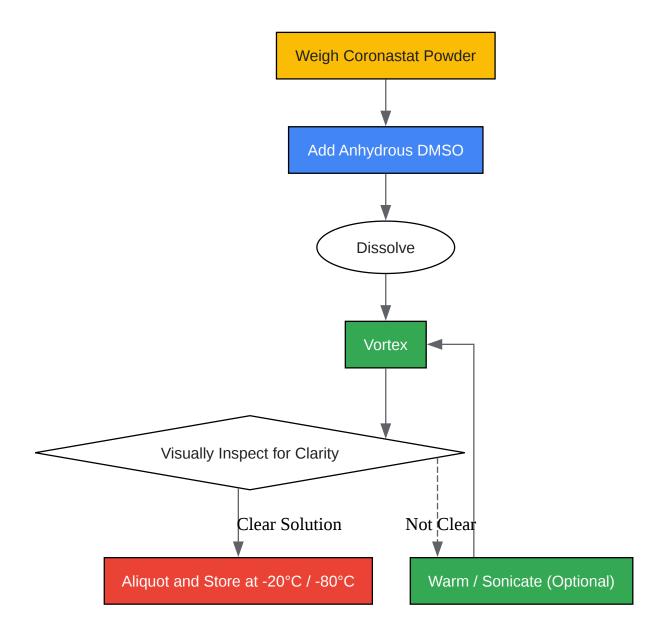
Coronastat inhibits the SARS-CoV-2 3CL protease, preventing viral polyprotein cleavage.



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Workflow for the 3CL protease inhibition FRET assay.



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